(S)-1-Cbz-3-Aminopyrrolidine hydrochloride
Overview
Description
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. The compound consists of a pyrrolidine ring with an amino group at the third position and a carbobenzyloxy (Cbz) protecting group at the first position. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-Aminopyrrolidine.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group. This is usually achieved by reacting (S)-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-3-Aminopyrrolidine are reacted with benzyl chloroformate.
Purification: The product is purified using techniques such as crystallization or chromatography.
Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides.
Common Reagents and Conditions
Hydrogenation: For deprotection, hydrogen gas and Pd/C are commonly used.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Substitution: Various electrophiles can be used in the presence of a base.
Major Products
Deprotected Amine: Removal of the Cbz group yields (S)-3-Aminopyrrolidine.
Acylated Products: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.
Scientific Research Applications
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride depends on its use in specific reactions. In general, the compound acts as a nucleophile due to the presence of the amino group. The Cbz group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed. The hydrochloride form enhances solubility, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminopyrrolidine: Lacks the Cbz protecting group.
®-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of the compound.
N-Boc-3-Aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz for protection.
Uniqueness
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination allows for selective reactions and easy removal of the protecting group under mild conditions, making it highly valuable in synthetic chemistry.
Properties
IUPAC Name |
benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQVBYGRFHOBNO-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609931 | |
Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550378-39-7 | |
Record name | Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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